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Abstract
SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection

(RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical

models of RET-driven cancers, including those with gatekeeper mutations that confer

resistance to other therapies. This document provides a comprehensive overview of the

chemical structure, mechanism of action, and preclinical evaluation of SYHA1815, with a focus

on the experimental data and methodologies that underpin our current understanding of this

promising therapeutic agent.

Chemical Structure and Properties
SYHA1815 is a small molecule inhibitor with the chemical formula C27H26ClF4N5O. Its

systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-

yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]
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Property Value

CAS Number 2760195-67-1

Molecular Formula C27H26ClF4N5O

Molecular Weight 547.98 g/mol

IUPAC Name

3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-

((4-methylpiperazin-1-yl)methyl)-3-

(trifluoromethyl)phenyl)benzamide hydrochloride

Mechanism of Action: RET Inhibition and
Downstream Signaling
SYHA1815 exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-

type and mutant forms of the RET protein.[2] This inhibition disrupts downstream signaling

pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key

mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc

oncogene.[2]

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by SYHA1815:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15537954?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34518294/
https://pubmed.ncbi.nlm.nih.gov/34518294/
https://www.benchchem.com/product/b15537954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15537954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

RET Kinase

Downstream Signaling
(e.g., MAPK, PI3K/AKT)

SYHA1815

c-Myc

Cell Cycle Progression
(G1 to S phase)

G1 Arrest

 Downregulation leads to

Click to download full resolution via product page

Caption: SYHA1815 inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle

arrest.

Preclinical Efficacy: Quantitative Data
SYHA1815 has demonstrated potent and selective inhibitory activity against RET kinase and

RET-driven cancer cell lines.
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In Vitro Kinase Inhibition
Target IC50 (nmol/L)

Wild-type RET 0.9 ± 0.1

RET V804M 3.1 ± 0.1

RET V804L 6.8 ± 0.9

Data from in vitro kinase assays.[1]

Cellular Proliferation Inhibition
Cell Line RET Status

IC50 (SYHA1815,
nmol/L)

IC50 (Cabozantinib,
nmol/L)

TT RET (C634W) Not Specified Not Specified

BaF3-KIF5B-RET

(WT)
Wild-type Potent Inhibition Potent Inhibition

BaF3-KIF5B-RET

(V804M)
Gatekeeper Mutant Potent Inhibition Resistant

BaF3-KIF5B-RET

(V804L)
Gatekeeper Mutant Potent Inhibition Resistant

Data from cell proliferation assays.[1] SYHA1815 effectively inhibits the proliferation of cells

driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to

multikinase inhibitors like cabozantinib.[1]

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SYHA1815 against

wild-type and mutant RET kinases.

Methodology:
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Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase

buffer containing ATP and a substrate peptide.

SYHA1815 is added in a series of dilutions.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified, typically using a luminescence-based

or fluorescence-based detection method.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of SYHA1815 on RET-driven cancer cell lines.

Methodology:

Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.

After allowing the cells to adhere, they are treated with various concentrations of SYHA1815
or a control compound (e.g., cabozantinib).

Cells are incubated for a period of 72 hours.

Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based

assay like CellTiter-Glo.

The results are expressed as a percentage of the vehicle-treated control, and IC50 values

are determined.

Cell Cycle Analysis
Objective: To determine the effect of SYHA1815 on cell cycle distribution.

Methodology:
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Cells are treated with SYHA1815 or a vehicle control for a specified duration (e.g., 24 or 48

hours).

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70%

ethanol.

Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and

RNase A.

The DNA content of the cells is analyzed by flow cytometry.

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using

cell cycle analysis software.

Experimental Workflow: Cell Cycle Analysis
The following diagram outlines the workflow for analyzing the effect of SYHA1815 on the cell

cycle.
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Caption: Workflow for determining the impact of SYHA1815 on cell cycle distribution.

Conclusion
SYHA1815 is a highly promising selective RET inhibitor with potent activity against both wild-

type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving
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the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale

for its continued development as a targeted therapy for patients with RET-driven malignancies.

The experimental data and protocols outlined in this guide provide a solid foundation for further

research and clinical investigation of SYHA1815.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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